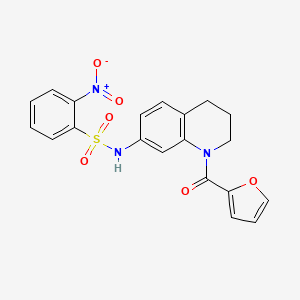

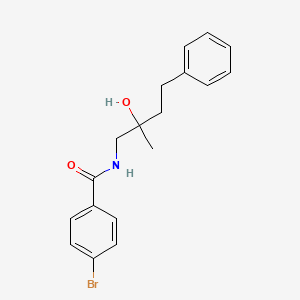

![molecular formula C20H22N2O2 B2418425 N-[4-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide CAS No. 941978-29-6](/img/structure/B2418425.png)

N-[4-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[4-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide” is also known as Apixaban . It is a small-molecule, selective FXa inhibitor . It is chemically described as 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide . The molecular formula for apixaban is C25H25N5O4, which corresponds to a molecular weight of 459.5 .

Physical and Chemical Properties Analysis

Apixaban is a white to pale yellow powder . At physiological pH (1.2-6.8), apixaban does not ionize; its aqueous solubility across the physiological pH range is 0.04 mg/mL . The octanol/water partition coefficient is 44.7 at pH 7.4 .

科学的研究の応用

Discovery and Evaluation as Met Kinase Inhibitors

N-substituted piperidin-phenylpropanamide derivatives have been identified as potent and selective inhibitors of the Met kinase superfamily. These compounds, through careful optimization, have demonstrated significant tumor stasis in Met-dependent models, advancing one such derivative into phase I clinical trials due to its promising in vivo efficacy and safety profiles (Schroeder et al., 2009).

Aminopeptidase N (APN/CD13) Inhibitors

Research into N-substituted-2,6-dioxopiperidin derivatives has revealed their potential as inhibitors of aminopeptidase N (APN/CD13), a zinc-dependent metallo-exopeptidase linked to tumor invasion, metastasis, and angiogenesis. One specific derivative demonstrated modest inhibitory activity, suggesting a pathway for the development of more potent APN inhibitors (Wen-fang, 2011).

Anticancer Agent Development

Functionalized amino acid derivatives related to N-[4-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide have shown significant in vitro cytotoxicity against various human cancer cell lines, indicating their potential utility in designing new anticancer agents. Certain derivatives exhibited noteworthy cytotoxicity in ovarian and oral cancers, underlining their potential as leads for anticancer drug development (Kumar et al., 2009).

Novel Antithrombotic Agents

The compound has been investigated as a direct inhibitor of activated factor X (FXa), with derivatives like apixaban showing promise for the prevention and treatment of thromboembolic diseases. Apixaban, in particular, exhibits high selectivity and efficacy against FXa, with good bioavailability and a favorable pharmacokinetic profile, supporting its clinical use in antithrombotic therapy (Wong et al., 2011).

Shrimp Preservation

Hydroxypyridinone derivatives of N-substituted phenylpropanamide have shown potential as shrimp preservatives, offering strong tyrosinase inhibitory and antimicrobial activities, alongside antioxidant properties. These findings may lead to applications in the food industry, particularly in extending the shelf life of shrimp (Dai et al., 2016).

作用機序

Target of Action

N-[4-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide, also known as Apixaban , is a direct inhibitor of activated Factor X (FXa) . FXa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. Apixaban has an inhibitory constant of 0.08 nM for human FXa, demonstrating a high selectivity for FXa over other human coagulation proteases .

Mode of Action

Apixaban acts as a competitive inhibitor of FXa . It binds in the active site of FXa, resulting in a rapid onset of inhibition . This interaction inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .

Biochemical Pathways

By inhibiting FXa, Apixaban disrupts the coagulation cascade, reducing thrombin generation . Although Apixaban has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation . This results in a dose-dependent antithrombotic efficacy .

Pharmacokinetics

Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug-drug interactions . The elimination pathways for Apixaban include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of Apixaban in humans, but it is inactive against human FXa .

Result of Action

The molecular and cellular effects of Apixaban’s action primarily revolve around its anticoagulant properties. By inhibiting FXa, Apixaban prevents the formation of blood clots, thereby reducing the risk of thromboembolic events .

将来の方向性

Apixaban is in development for the prevention and treatment of various thromboembolic diseases . These non-clinical findings have established the favorable pharmacological profile of apixaban, and support the potential use of apixaban in the clinic for the prevention and treatment of various thromboembolic diseases .

生化学分析

Biochemical Properties

N-[4-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide directly inhibits activated factor X (FXa), a key enzyme in the coagulation cascade . It has greater than 30,000-fold selectivity for FXa over other human coagulation proteases . It inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .

Cellular Effects

This compound indirectly inhibits platelet aggregation by reducing thrombin generation . This impacts cell signaling pathways and cellular metabolism, particularly those involved in the coagulation cascade .

Molecular Mechanism

The molecular mechanism of this compound involves binding to the active site of FXa, preventing the conversion of prothrombin to thrombin . This inhibits the coagulation cascade, reducing thrombin generation and subsequent platelet aggregation .

Temporal Effects in Laboratory Settings

This compound has a rapid onset of inhibition of FXa . Its effects are observed in both in vitro and in vivo studies

Dosage Effects in Animal Models

In animal models, this compound demonstrates dose-dependent antithrombotic efficacy . It improves antithrombotic activity without excessive increases in bleeding times, even when added on top of other anticoagulants .

Metabolic Pathways

This compound is involved in the coagulation cascade, a complex metabolic pathway . It interacts with FXa, a key enzyme in this pathway .

Transport and Distribution

This compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It is eliminated through renal excretion, metabolism, and biliary/intestinal excretion .

特性

IUPAC Name |

N-[4-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c23-19(14-9-16-6-2-1-3-7-16)21-17-10-12-18(13-11-17)22-15-5-4-8-20(22)24/h1-3,6-7,10-13H,4-5,8-9,14-15H2,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWIMUARGSAZYRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[(5-Fluoropyrimidin-2-yl)amino]methyl]-2,3-dihydrochromen-4-ol](/img/structure/B2418342.png)

![1-(2-hydroxyethyl)-6-({2-[5-(4-methylphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}thio)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2418348.png)

![2-((4-fluorophenyl)thio)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2418350.png)

![5-Methyl-2-[1-(oxolan-3-yl)piperidin-4-yl]oxypyrimidine](/img/structure/B2418355.png)

![1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/no-structure.png)

![2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole-5-sulfonamide](/img/structure/B2418358.png)

![2-[(5-Oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetonitrile](/img/structure/B2418361.png)